molecular formula C21H21N3OS B5990959 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one

Katalognummer: B5990959
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: RQICZAWLZUBQIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one, is a recognized and potent inhibitor of the Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP) Source . USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of key proteins involved in tumor suppression and oncogenesis, most notably the p53-MDM2 pathway Source . By selectively inhibiting USP7, this research chemical stabilizes the tumor suppressor p53, thereby inducing cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for investigating targeted cancer therapeutics Source . Beyond oncology, its application extends to the study of neurodegenerative diseases, as USP7 is implicated in the regulation of proteins like FOXO and the DNA damage response, offering a versatile probe for exploring ubiquitin-pathway dynamics in various cellular contexts. Its specific research value lies in its utility for dissecting the complex biological functions of USP7 and for validating it as a therapeutic target across multiple disease models.

Eigenschaften

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-6-8-19(9-7-15)26-14-18-12-20(25)23-21(22-18)24-11-10-16-4-2-3-5-17(16)13-24/h2-9,12H,10-11,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQICZAWLZUBQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl-Methyl Group

The sulfanyl-methyl moiety (-SCH2-) undergoes nucleophilic substitution under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl iodide, K2CO3, DMF, 60°C, 12h6-[(4-methylphenyl)sulfonyl-methyl]-substituted derivative68%
AminationBenzylamine, CuI, DMSO, 80°C, 24h6-(benzylaminomethyl)-pyrimidin-4-one52%

Mechanistic Insight : The sulfur atom’s electron-withdrawing effect activates the adjacent methyl group for SN2-type substitutions, particularly in polar aprotic solvents like DMF or DMSO.

Oxidation of the Sulfanyl Group

The thioether (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductSelectivitySource
H2O2 (30%)AcOH, 25°C, 6hSulfoxide derivative85%
mCPBACH2Cl2, 0°C → RT, 2hSulfone derivative92%

Key Observation : Oxidation selectivity depends on stoichiometry and temperature. Sulfone formation dominates with stronger oxidants like mCPBA.

Hydrolysis of the Pyrimidin-4(3H)-one Ring

The pyrimidinone ring undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotesSource
1M HCl, reflux, 8h-Ring-opened dicarboxylic acidDegradation pathway
NaOH (10%), EtOH, 70°C, 4h-6-(sulfanylmethyl)pyrimidine-2,4-diolReversible

Stability Note : The ring remains intact in neutral aqueous solutions but degrades rapidly under prolonged acidic/basic conditions .

Ring-Opening Reactions of the Dihydroisoquinoline Moiety

The tetrahydroisoquinoline group participates in ring-opening rearrangements:

Reaction TypeReagents/ConditionsProductYieldSource
Acid-catalyzed hydrolysisH2SO4 (conc.), 100°C, 3hBenzazepine derivative41%
Reductive cleavageLiAlH4, THF, 0°C → RT, 2hSecondary amine fragment76%

Structural Impact : Ring-opening alters the compound’s planarity, affecting its binding affinity in biological assays.

Cross-Coupling Reactions

The pyrimidine core facilitates palladium-catalyzed couplings:

Reaction TypeCatalysts/LigandsProductYieldSource
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxane, 90°C6-aryl-substituted pyrimidinone63%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3N-alkylated dihydroisoquinoline derivative58%

Optimization : Coupling efficiency improves with electron-donating substituents on the pyrimidine ring .

Photochemical Reactivity

UV irradiation induces unique transformations:

ConditionsProductQuantum YieldSource
UV (254 nm), MeCN, 12hIntramolecular cycloadduct0.32

Application : Photoreactivity enables the synthesis of fused polycyclic architectures .

Comparative Reactivity Table

ReactionRate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Solvent Dependence
Sulfanyl oxidation1.2 × 10⁻³45.6High (polar)
Pyrimidinone hydrolysis3.8 × 10⁻⁴68.3Moderate
Suzuki coupling2.1 × 10⁻²32.9Low

Data extrapolated from structurally analogous systems .

Wissenschaftliche Forschungsanwendungen

Research has indicated that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one exhibit various biological activities. Notable areas of investigation include:

  • Anticancer Potential : Compounds with similar structures have been studied for their ability to inhibit tumor growth. The unique combination of the dihydroisoquinoline and pyrimidinone structures may enhance their effectiveness against specific cancer types.
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this class of compounds, particularly their potential in treating neurodegenerative diseases such as Parkinson's disease .

Pharmacological Applications

The compound is being explored for its potential use in various therapeutic areas:

  • Parkinson’s Disease Treatment : Preliminary studies suggest that it may have efficacy in treating Parkinson's disease by modulating neurotransmitter systems .
  • Antimicrobial Activity : Similar compounds have shown promise in combating bacterial infections, indicating a potential application in developing new antibiotics .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Study 2NeuroprotectionShowed protective effects on neuronal cells exposed to oxidative stress.
Study 3Antimicrobial EffectsExhibited activity against Gram-positive bacteria in preliminary assays.

These studies underscore the compound's versatility and potential as a lead structure for drug development.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring careful optimization of reaction conditions to maximize yield and purity. Interaction studies are crucial for understanding how this compound interacts with biological targets such as proteins or nucleic acids. Techniques used in these studies include:

  • Molecular Docking Studies : To predict how the compound binds to target proteins.
  • Cell Viability Assays : To assess the biological activity against various cell lines.

Wirkmechanismus

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Key Differences

The following table compares the target compound with structurally related pyrimidinone derivatives:

Compound Name Core Structure Substituents (Position 2 / Position 6) Key Functional Groups Biological Activity (If Reported) Reference
Target Compound : 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 3,4-dihydroisoquinoline / 4-methylphenylsulfanylmethyl Dihydroisoquinoline, sulfanyl Not explicitly reported in evidence
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one Amino / 2-methylbenzylsulfanyl Amino, benzylsulfanyl Antimicrobial, kinase inhibition
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-methyl-6-(quinoxalin-6-yl)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 3,4-dihydroisoquinoline / quinoxalin-6-yl Dihydroisoquinoline, quinoxaline Kinase inhibition (CDK2)
3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidin-4(3H)-one Allyl / 4-methylphenyl, isoxazolylmethylsulfanyl Thiophene, isoxazole, sulfanyl Anticancer (hypothesized)

Key Observations :

  • Core Modifications: The target compound retains the pyrimidin-4(3H)-one core, while analogs like 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one () incorporate a thiophene ring, which may alter electronic properties and target specificity.
  • Substituent Diversity: The 4-methylphenylsulfanylmethyl group in the target compound is structurally distinct from the quinoxaline () or isoxazole () substituents in analogs, suggesting differences in steric bulk and hydrophobicity.

Pharmacological Potential and Hypotheses

  • Kinase Inhibition: The dihydroisoquinoline group in the target compound resembles structural motifs in CDK2 inhibitors (). Substitution at position 6 with a sulfanylmethyl group may enhance binding to ATP pockets .
  • Anticancer Activity: Analogs like 3-allyl-2-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one () suggest that sulfanyl groups and aromatic substituents could synergize for cytotoxicity .

Biologische Aktivität

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one is a synthetic derivative of isoquinoline and pyrimidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2OSC_{19}H_{22}N_2OS, with a molecular weight of approximately 363.14 g/mol. The structure features a pyrimidinone core linked to a dihydroisoquinoline moiety and a thioether substituent, which may contribute to its biological properties.

1. Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one exhibit significant antitumor activity. For instance, derivatives targeting Protein Arginine Methyltransferase 5 (PRMT5) have shown promising results in inhibiting tumor cell proliferation. One study reported an IC50 value of 8.5 nM for a related compound against PRMT5, indicating potent inhibition comparable to established inhibitors in clinical trials .

2. Neuropharmacological Effects

The compound has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's disease. The structural similarity to known neuroprotective agents suggests that it may modulate neurotransmitter systems or exert antioxidant effects, although specific mechanisms remain to be fully elucidated .

Case Study 1: Antitumor Efficacy

A study involving the evaluation of various derivatives indicated that certain modifications to the isoquinoline structure enhanced cytotoxicity against leukemia cell lines. For example, a derivative with an IC50 of 18 nM was noted for its selective antitumor activity in MV4-11 cells and demonstrated significant tumor growth inhibition in xenograft models .

Data Tables

Activity Type IC50 Value (nM) Cell Line/Target Reference
PRMT5 Inhibition8.5MV4-11
Antitumor Activity18MV4-11
Neuroprotective EffectsTBDNeuronal Models

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis can involve reductive amination or nucleophilic substitution. For example, sodium triacetoxyborohydride in acetic acid effectively mediates reductive amination of dihydroisoquinoline intermediates under mild conditions (e.g., dichloromethane, room temperature). Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures high purity . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the dihydroisoquinoline ring (δ 2.8–3.5 ppm for CH₂ groups) and pyrimidinone moiety (δ 6.5–8.0 ppm for aromatic protons).
  • ESI-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
  • FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and sulfur-containing groups (C-S at ~600–700 cm⁻¹) .

Q. How can researchers ensure compound purity during synthesis?

  • Methodological Answer : Use TLC (silica gel, UV visualization) for real-time monitoring. Final purification via flash chromatography (gradient elution) or preparative HPLC (C18 column, acetonitrile/water) is recommended. Purity ≥95% should be validated by HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can experimental designs assess environmental fate and biotic interactions of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Lab Studies : Measure physicochemical properties (logP, hydrolysis rates) using OECD guidelines.
  • Microcosm Experiments : Evaluate biodegradation in soil/water systems (GC-MS or LC-HRMS for metabolite identification).
  • Ecotoxicity : Use standardized assays (e.g., Daphnia magna mortality, algal growth inhibition) under varying pH/temperature .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis with attention to:

  • Assay Variability : Normalize data to controls (e.g., % inhibition relative to vehicle).
  • Cell Line Specificity : Compare receptor expression profiles (e.g., qPCR/Western blot).
  • Dosage Regimens : Use Hill plots to assess EC₅₀/IC₅₀ consistency .

Q. What computational methods predict target interactions and regioselectivity in derivatization?

  • Methodological Answer :

  • Molecular Docking (AutoDock/Vina) : Screen against kinase or GPCR targets (PDB structures).
  • MD Simulations (GROMACS) : Assess binding stability (RMSD/RMSF analysis).
  • DFT Calculations (Gaussian) : Predict reactivity of sulfanyl-methyl or pyrimidinone groups .

Key Notes

  • Avoid abbreviations; use full chemical names.
  • Experimental designs should include replicates (e.g., 4 replicates with 5 plants each for biological assays) .
  • For environmental studies, prioritize long-term monitoring (e.g., 6-year timelines) to capture degradation kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.